n-(Iodoacetyl)phenylalanine
Description
Structure
3D Structure
Properties
CAS No. |
5419-43-2 |
|---|---|
Molecular Formula |
C11H12INO3 |
Molecular Weight |
333.12 g/mol |
IUPAC Name |
2-[(2-iodoacetyl)amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C11H12INO3/c12-7-10(14)13-9(11(15)16)6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,13,14)(H,15,16) |
InChI Key |
XTMUZQRZFDMMCK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)CI |
Origin of Product |
United States |
The Evolution of N Iodoacetylated Amino Acids As Research Tools
The use of reactive small molecules to probe biological systems has a long and storied history. Among these, compounds capable of forming stable covalent bonds with specific amino acid residues have been instrumental in elucidating protein function. The iodoacetyl group, a derivative of acetic acid where one of the alpha-hydrogens is replaced by an iodine atom, is a key player in this field.
N-iodoacetylated amino acids are part of a broader class of reagents known as affinity labels or covalent probes. These molecules are designed to mimic a natural substrate or ligand of a protein, allowing them to first bind to the protein's active or binding site. Following binding, the reactive iodoacetyl group forms a covalent bond with a nearby nucleophilic amino acid residue, most commonly cysteine due to the high nucleophilicity of its thiol group. This irreversible modification allows for the identification of residues at or near the binding site, providing valuable structural and functional information.
The development of N-iodoacetylated amino acids has paralleled advances in proteomics and our understanding of protein chemistry. Early studies utilized simple iodoacetamide (B48618) to demonstrate the presence and importance of cysteine residues in enzyme catalysis. Over time, more sophisticated probes were developed by attaching the iodoacetyl group to various scaffolds, including amino acids. This created a new generation of tools with enhanced specificity and versatility. By using an amino acid as the scaffold, the probe can be more readily incorporated into peptides or recognized by enzymes that act on amino acids or peptides.
The Significance of Phenylalanine As a Scaffold in Biomolecular Probes
The choice of phenylalanine as a scaffold for a biomolecular probe is not arbitrary. Phenylalanine is an aromatic amino acid with a benzyl (B1604629) side chain. ontosight.ai This nonpolar, hydrophobic side chain plays a crucial role in the structure and function of many proteins, often being involved in hydrophobic interactions within the protein core or at protein-protein interfaces. ontosight.ai
Utilizing phenylalanine as the core of a probe like N-(Iodoacetyl)phenylalanine offers several advantages:
Biomimicry : Phenylalanine-based probes can mimic the natural interactions of phenylalanine residues in a protein or peptide substrate. This can guide the probe to specific binding pockets or active sites that recognize phenylalanine.
Structural Integration : The phenyl ring provides a rigid and well-defined structural component. This can be important for positioning the reactive iodoacetyl group in a specific orientation for covalent modification.
Versatility for Further Modification : The phenyl ring itself can be further functionalized with other groups, such as fluorescent reporters or cross-linkers, to create multifunctional probes.
Probing Hydrophobic Environments : Due to its hydrophobic nature, a phenylalanine-based probe is well-suited to investigate hydrophobic pockets in proteins, which are common and important features of many binding sites.
The utility of phenylalanine and its analogs as scaffolds is well-documented in the development of various biomolecular probes. For instance, derivatives of phenylalanine have been explored for their therapeutic potential, and the incorporation of unnatural phenylalanine analogs with fluorescent or other reporter groups has become a powerful strategy in chemical biology. nih.govnih.gov
| Phenylalanine Analog | Application | Key Feature |
| p-Acetyl-L-phenylalanine | Site-specific protein modification, introduction of a ketone handle for bioorthogonal chemistry. | Ketone group allows for specific chemical ligation. |
| p-Iodo-L-phenylalanine | X-ray crystallography, heavy-atom phasing. nih.gov | Iodine atom provides anomalous scattering for structure determination. nih.gov |
| p-Azido-L-phenylalanine | Click chemistry, bioorthogonal labeling. | Azide group for specific reaction with alkynes. |
| 4-Biphenyl-L-phenylalanine | Fluorescent probe. | Extended aromatic system for fluorescence. |
An Overview of N Iodoacetyl Phenylalanine in Site Specific Protein Modification
Direct N-Acylation Strategies for Phenylalanine
Direct N-acylation is a fundamental chemical transformation for modifying the amino group of phenylalanine. This approach involves the reaction of the amino acid with an acylating agent to form an amide bond.
The chemical synthesis of this compound is typically achieved through the N-acylation of phenylalanine. This reaction involves treating phenylalanine with an iodoacetylating agent, such as iodoacetyl chloride or iodoacetic anhydride (B1165640), under basic conditions. The base is necessary to deprotonate the amino group of phenylalanine, rendering it nucleophilic and capable of attacking the electrophilic carbonyl carbon of the acylating agent.
A general precedent for this type of reaction is the N-acetylation of L-phenylalanine using acetic anhydride. magritek.com In a typical procedure, L-phenylalanine is dissolved in a suitable solvent like aqueous acetic acid, and acetic anhydride is added. magritek.commagritek.com This process can be monitored in real-time using techniques like NMR spectroscopy to track the consumption of the reactant and the formation of the N-acetylated product. magritek.com Similarly, the synthesis of Nα-aroyl-N-aryl-phenylalanine amides has been demonstrated by first reacting phenylalanine with an acyl chloride (e.g., 2-thiophenecarbonyl chloride) to yield the N-acylated phenylalanine intermediate. researchgate.net
The synthesis of this compound would follow a similar pathway, substituting iodoacetyl chloride or a related activated iodoacetic acid derivative for the acylating agents used in the examples above. The choice of solvent and base is crucial for optimizing the reaction yield and minimizing side reactions.
Table 1: Reagents for N-Acylation of Phenylalanine
| Acylating Agent | Phenylalanine Derivative | Base/Catalyst | Reference |
|---|---|---|---|
| Acetic Anhydride | N-Acetyl-L-phenylalanine | Acetic Acid | magritek.com |
| 2-Thiophenecarbonyl chloride | Nα-Thiophenoyl-D-phenylalanine | - | researchgate.net |
This interactive table is based on established N-acylation reactions and proposes a reagent for the target compound.
Maintaining the stereochemical integrity of the chiral center in phenylalanine is a paramount concern during its chemical modification.
Racemization, the conversion of an enantiomerically pure substance into a mixture of equal parts of both enantiomers, is a significant challenge in peptide synthesis and the modification of amino acids. highfine.com The formation of peptide bonds requires the activation of the carboxylic acid group, and it is during this activation and subsequent condensation that racemization is most likely to occur. highfine.com
Research has shown that in the synthesis of Nα-aroyl-N-aryl-phenylalanine amides, racemization happens almost exclusively during the amide coupling of the amino acid's carboxyl group, rather than during the initial N-acylation step. researchgate.net There are two primary mechanisms for this racemization: the direct abstraction of the α-proton and a mechanism involving the formation of an oxazolone (B7731731) (azlactone) intermediate. highfine.com
Several factors influence the degree of racemization:
Base: The strength and steric hindrance of the base used can have a significant impact. Stronger, less hindered bases like triethylamine (B128534) tend to promote more racemization than weaker or more hindered bases like N-methylmorpholine (NMM) or 2,4,6-collidine (TMP). highfine.com
Condensing Agents and Additives: The choice of coupling reagent is critical. While many condensing agents can cause significant racemization, the addition of racemization inhibitors such as 1-hydroxybenzotriazole (B26582) (HOBt), 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) can effectively suppress it by forming activated esters that are less prone to racemization. highfine.com
Reaction Conditions: An improved procedure for the mild racemization of N-acyl α-amino acids has been developed using palladium complexes, highlighting that specific catalysts can be intentionally used to induce racemization when desired. thieme-connect.com Conversely, careful selection of reagents and conditions is needed to prevent it. Studies on the esterification of N-acetyl-L-phenylalanine have shown that some degree of racemization can occur, with the enantiomeric excess of the product being reduced during the reaction. mdpi.com
Stereochemical Considerations and Control in N-Acylation Reactions
Enzymatic Approaches to Functionalized Phenylalanine Derivatives
Enzymatic synthesis offers a powerful alternative to chemical methods, often providing high selectivity and operating under mild, environmentally friendly conditions.
Biocatalytic cascades, where multiple enzymatic reactions are performed in a single pot, have emerged as a sustainable and efficient strategy for producing valuable chiral chemicals from readily available starting materials like L-phenylalanine. nih.gov These engineered non-natural cascades can achieve the asymmetric synthesis of various chiral compounds with high yields and excellent enantiomeric excess. nih.gov
Recent advancements include:
A one-pot biocatalytic cascade to produce a wide range of 18 different L-phenylalanine derivatives from aldehydes using a combination of an L-threonine transaldolase, a phenylserine (B13813050) dehydratase, and an aminotransferase. nih.gov
The conversion of bio-based L-phenylalanine into both enantiomers of phenylalaninol through a one-pot, two-stage reaction involving L-amino acid deaminase (LAAD), α-keto acid decarboxylase (ARO10), a novel benzaldehyde (B42025) lyase (RpBAL), and an amine transaminase. rsc.org
The use of phenylalanine ammonia (B1221849) lyases (PALs) for the amination of various cinnamic acids to produce a variety of phenylalanine analogues. frontiersin.org These enzymes can be immobilized to enhance their reusability and incorporated into continuous flow systems for improved productivity. frontiersin.org
The synthesis of specific analogues like L-4-Methylsulphonyl-phenylalanine from 4-methylsulphonyl-phenylpyruvate and L-aspartic acid using an aspartate aminotransferase. jlu.edu.cn
Table 2: Examples of Biocatalytic Cascades for Phenylalanine Derivatives
| Starting Material(s) | Key Enzyme(s) | Product(s) | Reference |
|---|---|---|---|
| Aldehydes, Glycine (B1666218) | L-threonine transaldolase, Phenylserine dehydratase, Aminotransferase | 18 diverse L-phenylalanine derivatives | nih.gov |
| L-Phenylalanine | LAAD, ARO10, RpBAL, Amine transaminase | (R)- and (S)-phenylalaninol | rsc.org |
| Cinnamic Acids | Phenylalanine Ammonia Lyase (PAL) | Substituted Phenylalanine Analogues | frontiersin.org |
This interactive table summarizes recent findings in the enzymatic synthesis of phenylalanine analogues.
The enzymatic N-acetylation of L-phenylalanine serves as a key precedent for the potential biocatalytic synthesis of this compound. In Escherichia coli, the enzyme acetyl-CoA:L-phenylalanine α-N-acetyltransferase (EC 2.3.1.53) catalyzes the synthesis of N-acetyl-L-phenylalanine from acetyl-CoA and L-phenylalanine. nih.govnih.govwikipedia.org
This enzyme has been purified and characterized, showing a pH optimum of 8. nih.govnih.gov While its primary substrate is L-phenylalanine, it can also acetylate other L-amino acids like histidine and alanine, albeit at slower rates. nih.govnih.gov The existence and characterization of this N-acetyltransferase suggest the feasibility of discovering or engineering an enzyme that could utilize iodoacetyl-CoA or a similar donor to specifically N-iodoacetylate phenylalanine, offering a highly specific and stereoselective synthetic route. The biosynthesis of various N-acyl aromatic amino acids is a known biological process, suggesting that enzymes for such transformations exist in nature. nih.govfrontiersin.org
Synthesis of Complex this compound Conjugates
The reactivity of the iodoacetyl group makes this compound a valuable reagent for the targeted modification of peptides and the construction of larger molecular scaffolds. The subsequent sections explore its application in the preparation of N-iodoacetylated dipeptides and its incorporation into macrocyclic structures for specialized research applications.
Preparation of N-Iodoacetylated Dipeptides and Peptidic Scaffolds
The synthesis of dipeptides containing an N-iodoacetylated phenylalanine residue involves the coupling of this compound with another amino acid. This process generally requires the protection of the carboxyl group of the second amino acid to ensure the formation of the desired peptide bond. The iodoacetyl group is typically introduced by reacting phenylalanine with an iodoacetylating agent, such as iodoacetic anhydride or iodoacetyl chloride, prior to the peptide coupling step.
The reactivity of the iodoacetyl group, particularly its susceptibility to nucleophilic attack by the thiol group of cysteine residues, is a key feature exploited in the formation of specific peptidic linkages. While the primary reaction is with cysteine, iodoacetyl groups can also react with other amino acid side chains, such as the imidazole (B134444) ring of histidine and the free amino group of lysine, albeit at a slower rate and typically at a pH above 7. rsc.org The specificity of the reaction with cysteine is generally favored under slightly acidic to neutral pH conditions (pH 6.5-7.5).
Standard peptide coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (B81430) (TBTU), can be employed to facilitate the formation of the amide bond between this compound and the subsequent amino acid. The choice of coupling reagent and reaction conditions is crucial to minimize side reactions and prevent racemization of the chiral centers. For instance, studies on the amidation of N-acetyl-l-phenylalanine have shown that the choice of base can significantly impact the degree of racemization. youtube.com
A general procedure for the synthesis of an N-iodoacetylated dipeptide, for example, N-Iodoacetyl-phenylalanyl-glycine, would involve the following steps:
N-Iodoacetylation of Phenylalanine: L-phenylalanine is reacted with an iodoacetylating agent in a suitable solvent, often in the presence of a base to neutralize the newly formed acid.
Protection of the Second Amino Acid: The carboxyl group of glycine is protected, for instance, as a methyl or benzyl (B1604629) ester.
Peptide Coupling: this compound is then coupled with the protected glycine using a standard peptide coupling protocol.
Deprotection: The protecting group on the C-terminus of the dipeptide is removed to yield the final product.
| Reactant 1 | Reactant 2 | Coupling Reagent | Product | Key Considerations |
| This compound | Glycine methyl ester | DCC | N-Iodoacetyl-phenylalanyl-glycine methyl ester | Prevention of racemization, control of pH to ensure specificity of iodoacetyl group reactivity. |
| This compound | Cysteine(Trt)-OMe | TBTU, HOBt, DIPEA | N-Iodoacetyl-phenylalanyl-S-tritylcysteine methyl ester | The trityl (Trt) group protects the cysteine thiol during coupling. It can be removed later for further modifications. |
This table presents a generalized representation of reactants and conditions. Specific protocols may vary.
Integration into Macrocyclic Ligands for Research Applications
The incorporation of this compound into macrocyclic ligands is a strategic approach to create highly specific and constrained molecular structures for various research purposes, including the development of enzyme inhibitors and probes for studying protein-protein interactions. The reactive iodoacetyl group serves as a key handle for cyclization, often through reaction with a nucleophilic side chain, most commonly the thiol group of a cysteine residue within the same peptide chain.
This intramolecular thioether linkage formation is a robust method for creating "stapled" or "lariet" peptides, where the macrocycle stabilizes a specific secondary structure, such as an α-helix. nih.gov For instance, a linear peptide containing both this compound at or near the N-terminus and a cysteine residue at a suitable position further down the sequence can be induced to cyclize under appropriate conditions, typically at a slightly basic pH to facilitate the deprotonation of the cysteine thiol.
Research has shown that the stereochemistry of the amino acids within the macrocycle can significantly influence the stability of the resulting structure. nih.gov For example, a macrocyclic motif with an N-acetylated D-phenylalanine at the first position connected via a thioether bond to a cysteine at the fourth position has been shown to effectively stabilize helical conformations. nih.gov While this example uses an N-acetyl group, the principle directly applies to an N-iodoacetyl group, which would be the reactive precursor for forming the thioether bond.
The synthesis of such macrocyclic ligands generally follows a solid-phase peptide synthesis (SPPS) approach. The linear peptide is first assembled on a resin support. The N-terminal amino acid is then iodoacetylated, and subsequent cleavage from the resin and deprotection of the side chains is followed by the intramolecular cyclization step in solution.
| Linear Peptide Precursor | Cyclization Strategy | Resulting Macrocyclic Structure | Research Application |
| Iodoacetyl-Phe-Ala-Ala-Cys-NH2 | Intramolecular thioether bond formation | A macrocyclic peptide with a thioether linkage between Phe and Cys | Stabilization of α-helical structures for inhibiting protein-protein interactions. |
| Iodoacetyl-Phe-(Xaa)n-Cys-(Xaa)m | Intramolecular thioether bond formation | Variably sized macrocyclic peptides | Probing the optimal ring size for binding to a specific protein target. |
This table illustrates the general concept of integrating this compound into macrocyclic ligands. "Xaa" represents any amino acid, and 'n' and 'm' are integers.
The utility of this compound in this context lies in its ability to facilitate the creation of conformationally constrained peptides with enhanced biological activity and stability compared to their linear counterparts.
Electrophilic Character of the Iodoacetyl Group
The iodoacetyl group is a key functional component that confers a strong electrophilic character to the this compound molecule. This electrophilicity arises from the presence of an iodine atom, a good leaving group, attached to the acetyl carbonyl carbon. The carbon-iodine bond is susceptible to nucleophilic attack, making the iodoacetyl moiety a potent alkylating agent. This inherent reactivity is harnessed in various biochemical applications, particularly for the covalent labeling and inhibition of enzymes.
Nucleophilic Attack by Biological Thiols
Among the various nucleophilic groups found in biological systems, the thiol (or sulfhydryl) group of cysteine residues is a primary target for iodoacetyl compounds.
The reaction between the iodoacetyl group and a cysteine residue proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. sfrbm.org The deprotonated thiol group, the thiolate anion (S-), acts as the nucleophile, attacking the electrophilic carbon of the iodoacetyl group. sfrbm.org This results in the displacement of the iodine atom and the formation of a stable, irreversible thioether bond between the cysteine residue and the acetylphenylalanine moiety. sfrbm.orgvaia.comthermofisher.com This covalent modification is a cornerstone of techniques aimed at probing protein structure and function. The reaction is highly efficient and is often used to block free cysteine thiols to prevent their oxidation. nih.govnih.gov The optimal pH for this reaction is typically between 8.0 and 8.5, where the thiol group is sufficiently deprotonated to be reactive. atto-tec.com
Interactive Table 1: Cysteine Modification via Iodoacetyl Group
| Reactant | Product | Bond Formed | Mechanism | Optimal pH |
|---|---|---|---|---|
| Iodoacetyl Group | Modified Cysteine | Thioether | S~N~2 | 8.0-8.5 |
| Cysteine Thiol |
Kinetic studies have provided valuable insights into the reaction between iodoacetyl-containing compounds and thiols. The reaction is second-order, with the rate being dependent on the concentrations of both the nucleophile (thiolate anion) and the electrophile (iodoacetyl compound), as well as the pH of the medium. sfrbm.org For instance, studies on the inactivation of creatine (B1669601) kinase by iodoacetamide (B48618), a related iodoacetyl compound, have shown that the inactivation kinetics are monophasic. nih.gov The formation of an enzyme-substrate ternary complex can protect against inactivation by iodoacetyl compounds. nih.gov Furthermore, the rate of reaction is influenced by the pKa of the target thiol, with lower pKa values generally leading to faster reaction rates due to a higher concentration of the reactive thiolate anion at a given pH. researchgate.net
Reactivity with Other Nucleophilic Amino Acid Side Chains
While the iodoacetyl group exhibits a strong preference for cysteine residues, it can also react with other nucleophilic amino acid side chains, particularly under specific conditions.
The imidazole ring of histidine residues can also be alkylated by iodoacetyl compounds. thermofisher.com However, this reaction is generally slower than the reaction with cysteine. For the reaction with histidine to proceed, the imidazole ring needs to be in its unprotonated form. This typically occurs at a pH above 5. thermofisher.com To achieve significant modification of histidine residues, longer incubation times, sometimes extending over a week, may be necessary, especially at pH values around 6.9 to 7.0. thermofisher.com
The primary amine groups found at the N-terminus of proteins and on the side chain of lysine residues are also potential nucleophiles that can react with iodoacetyl groups. This reaction, however, generally requires a higher pH, typically above 7, for the amine group to be sufficiently deprotonated and reactive. thermofisher.com While acylation of amines with activated esters is a common modification strategy, selective modification of amines with iodoacetyl groups can be challenging due to competing reactions with other nucleophiles like the hydroxyl groups of tyrosine, serine, and threonine. nih.gov
Interactive Table 2: Reactivity of Iodoacetyl Group with Amino Acid Side Chains
| Amino Acid | Nucleophilic Group | Relative Reactivity | pH Dependence |
|---|---|---|---|
| Cysteine | Thiol | High | Optimal at pH 8.0-8.5 |
| Histidine | Imidazole | Moderate | Reactive above pH 5.0 |
| Lysine | Primary Amine | Low | Reactive above pH 7.0 |
Mechanism of Covalent Conjugate Formation
The formation of a covalent conjugate by this compound with biomolecules is a targeted process driven by the principles of electrophilic and nucleophilic reactions. The key to this reactivity lies in the iodoacetyl group, which functions as an alkylating agent. wikipedia.org This process is a classic example of a bimolecular nucleophilic substitution (SN2) reaction.
In this mechanism, the carbon atom bonded to the iodine in the iodoacetyl moiety is electron-deficient, making it an electrophile. This electrophilic carbon is susceptible to attack by nucleophilic functional groups present in biological macromolecules, particularly the side chains of specific amino acid residues within proteins. libretexts.org
The most potent nucleophiles in proteins are the side chains of cysteine (thiol group), histidine (imidazole ring), and lysine (amino group). libretexts.org The sulfur atom in the thiol group of a cysteine residue is an especially strong nucleophile, making it the primary target for alkylation by iodoacetyl-containing compounds. creative-proteomics.comcsbsju.edu For the reaction to proceed efficiently, the nucleophilic group, such as the thiol of cysteine, must be in its deprotonated state (a thiolate anion). nih.gov The reactivity is therefore pH-dependent, as the pH of the environment influences the protonation state of the amino acid side chains. nih.gov
The reaction proceeds as follows:
The nucleophilic atom (e.g., the sulfur of a deprotonated cysteine) attacks the electrophilic carbon of the iodoacetyl group. wikipedia.org
A transition state is formed where a new bond between the nucleophile and the carbon is partially formed, and the carbon-iodine bond is partially broken.
The carbon-iodine bond cleaves, and the iodide ion is released as a leaving group. wikipedia.org
A stable, irreversible covalent bond (a thioether bond in the case of cysteine) is formed between the N-acetylphenylalanine moiety and the biomolecule. creative-proteomics.com
While cysteine is the most common target, reactions with other nucleophilic residues can also occur, generally at slower rates. The phenylalanine portion of the molecule can contribute to the specificity of the reaction by interacting with binding sites on the target biomolecule, a concept utilized in affinity labeling where the reagent is designed to bind to a specific site before reacting. nih.gov The addition of the phenyl group to the iodoacetamide structure does not negatively impact the reactivity of the reagent towards thiol groups. nih.gov
The table below summarizes the relative nucleophilicity of the side chains of amino acids that are primary targets for this compound.
Table 1: Nucleophilic Amino Acid Residues Targeted by this compound
| Amino Acid | Nucleophilic Group | Relative Nucleophilicity | Notes |
|---|---|---|---|
| Cysteine | Thiol (-SH) | Very High | The most reactive nucleophile in proteins; readily forms a stable thioether bond. libretexts.orgresearchgate.net |
| Histidine | Imidazole Ring | High | A strong base at physiological pH, making it a potent nucleophile. libretexts.orgcsbsju.edu |
| Lysine | Amino (-NH₂) | Moderate | A good nucleophile when deprotonated (at higher pH). libretexts.org |
| Serine | Hydroxyl (-OH) | Low | Generally a weak nucleophile unless deprotonated within a specific enzymatic active site. libretexts.org |
| Tyrosine | Phenol Group | Low | The hydroxyl group can act as a nucleophile, but it is less reactive than other groups. reddit.com |
Applications in Biochemical and Chemical Biology Research
Enzyme Active Site Labeling and Profiling
The iodoacetyl group is a classic electrophilic "warhead" used to alkylate nucleophilic residues, making it an effective tool for irreversibly inhibiting and labeling the active sites of certain enzymes.
Phenylalanine hydroxylase (PAH) is a non-heme iron-containing enzyme that catalyzes the conversion of phenylalanine to tyrosine. wikipedia.orgexpasy.org Its regulation involves complex conformational changes and allosteric binding of its substrate, phenylalanine. nih.govnih.gov While affinity labeling is a known strategy for probing enzyme active sites nih.gov, a specific application of N-(Iodoacetyl)phenylalanine for labeling the active site of phenylalanine hydroxylase is not prominently documented in peer-reviewed literature. The primary methods for studying PAH's active site have involved X-ray crystallography, kinetic analyses of mutant enzymes, and spectroscopic techniques to monitor conformational changes upon ligand binding. nih.govnih.gov
Cysteine proteases, which utilize a cysteine thiol for catalysis, are a major class of enzymes and frequent targets for drug development. wikipedia.org The iodoacetyl group is a well-established reactive moiety for the irreversible inhibition of these enzymes. mpbio.com A key example is the Hepatitis A Virus (HAV) 3C protease (3Cpro), a cysteine protease essential for the viral life cycle. nih.govnih.gov
Research has demonstrated that iodoacetyl-containing compounds can effectively probe the active site of HAV 3Cpro. In one study, a modified form of the C24S variant of HAV 3C protease, which retained significant enzymatic activity, was successfully inhibited by N-iodoacetyl-valine-phenylalanine-amide (IVF) . nih.gov This peptide-based inhibitor, which contains the reactive iodoacetyl group, was used to confirm the accessibility and reactivity of the enzyme's active site, demonstrating the utility of such compounds in studying enzyme-inhibitor interactions. nih.gov This highlights how the iodoacetyl functional group, as part of a larger molecule designed to fit into the enzyme's substrate-binding pocket, can serve as a potent and specific inactivator of cysteine proteases.
Activity-based protein profiling (ABPP) is a powerful chemoproteomic strategy that uses chemical probes to assess the functional state of entire enzyme families directly in complex biological samples. nih.gov These probes typically consist of a reactive group (or "warhead") that covalently modifies the active site of a target enzyme, a linker, and a reporter tag (e.g., biotin (B1667282) or a fluorophore) for detection and enrichment. nih.gov
The iodoacetamide (B48618) moiety is a widely used warhead in ABPP probes designed to target cysteine residues. nih.gov For instance, the isoTOP-ABPP platform utilizes an iodoacetamide-alkyne (IA-alkyne) probe to quantitatively profile the reactivity of thousands of cysteines in the proteome. nih.gov The iodoacetyl group reacts with accessible and hyper-reactive cysteine residues, which are often found in the active sites of enzymes like cysteine proteases, deubiquitinases, and certain metabolic enzymes. nih.govnih.gov
While direct use of this compound as an ABPP probe is not widely reported, its structure is emblematic of the design principles of such probes. The iodoacetyl group serves as the reactive warhead, and the phenylalanine portion could act as a specificity element to target it toward enzymes with an affinity for aromatic residues. By adding a reporter tag, this compound could be converted into a bespoke ABPP probe to profile specific sub-families of cysteine-dependent enzymes. nih.gov
Protein Modification and Structural Probing
Beyond enzyme inhibition, the specific covalent modification of proteins is crucial for studying their structure, dynamics, and function.
Site-specific labeling involves attaching a chemical tag to a single, defined position on a protein. This is often achieved by introducing a uniquely reactive residue, such as a cysteine, at the desired location via site-directed mutagenesis. Reagents like this compound can then be used to modify this unique cysteine. While this general methodology is common, specific studies employing this compound to label proteins for structural and mechanistic elucidation are not extensively documented in the literature.
A different, though related, technique involves the genetic incorporation of unnatural amino acids. For example, p-iodo-L-phenylalanine has been site-specifically incorporated into proteins to leverage the anomalous scattering properties of the iodine atom in X-ray crystallography, thereby aiding in structure determination. nih.govh1.coproquest.com However, this method involves altering the protein's genetic code and is distinct from the post-translational chemical labeling of a native or engineered residue with an external reagent like this compound.
Fluorescent labeling is a cornerstone technique for visualizing proteins in cells, studying their interactions, and monitoring conformational changes. researchgate.netyoutube.com One common strategy is to label cysteine residues with thiol-reactive fluorescent dyes. Iodoacetamide derivatives are frequently used for this purpose; the iodoacetyl group reacts with a cysteine's thiol to form a stable thioether bond, tethering the attached fluorophore to the protein. sigmaaldrich.com
A fluorescent conjugate of this compound would theoretically function as a targeted labeling agent. In such a conjugate, a fluorophore would be chemically attached to the this compound molecule, likely via its amine or carboxyl group. This entire construct could then be used to label a protein at a cysteine residue. The phenylalanine moiety might offer enhanced specificity for proteins with hydrophobic or aromatic binding pockets near the target cysteine. Although this represents a sound and logical application, specific examples of the synthesis and use of this compound-fluorophore conjugates are not widely available in published research. The development of such probes follows the general principle of using reactive groups like maleimides or iodoacetamides to achieve covalent attachment of fluorescent tags to proteins. researchgate.net
Topological Mapping of Protein Surfaces
The three-dimensional structure of a protein is fundamental to its function. While techniques like X-ray crystallography and NMR spectroscopy provide high-resolution structural information, chemical labeling methods offer a complementary approach to probe the surface topology of proteins in their native solution environment. This compound can be employed in this context as a surface-mapping reagent.
The underlying principle of this application lies in the selective reactivity of the iodoacetyl group towards solvent-accessible amino acid residues. nih.gov The primary targets for this modification are the sulfhydryl groups of cysteine residues. thermofisher.comresearchgate.net By incubating a protein with this compound, cysteine residues located on the protein's surface, which are accessible to the surrounding solvent, will be covalently modified. In contrast, cysteine residues buried within the protein's core will remain unreacted.
Following the labeling reaction, the protein can be subjected to proteolytic digestion, and the resulting peptide fragments analyzed by mass spectrometry. By identifying the peptides that have been modified with the phenylalanine derivative, researchers can pinpoint the specific cysteine residues that are exposed on the protein's surface. This information provides valuable insights into the protein's folding and its potential interaction sites with other molecules. The reaction's specificity can be controlled by pH; at a pH of around 8.3, the reaction is highly selective for sulfhydryl groups. thermofisher.com
Bioconjugation Strategies in Protein Engineering and Chemical Biology
Bioconjugation, the process of linking two biomolecules, is a cornerstone of modern biotechnology. This compound serves as a valuable building block in the creation of sophisticated bioconjugates for a variety of research purposes.
Development of Bioconjugates for Ligand Binding Studies
Understanding how proteins bind to their specific ligands is crucial for drug discovery and for unraveling biological pathways. This compound can be used to create bioconjugates that facilitate the study of these interactions. For instance, a known ligand for a receptor protein can be chemically synthesized to include a reactive handle. This handle can then be coupled to this compound.
The resulting conjugate, now bearing the iodoacetyl group, can be used in affinity labeling experiments. In this approach, the ligand portion of the conjugate directs the molecule to the binding site of the target protein. The reactive iodoacetyl group can then form a covalent bond with a nearby nucleophilic amino acid residue, such as a cysteine, within or near the binding pocket. This irreversible linkage allows for the subsequent isolation and identification of the ligand-binding domain or even the specific amino acid residues involved in the interaction. This strategy provides a powerful method for mapping the binding interfaces of protein-ligand complexes.
Attachment of Functional Handles for Advanced Research Constructs
The ability to attach specific "functional handles" to proteins is essential for a wide range of advanced research applications. These handles can be fluorescent dyes for imaging, cross-linking agents to study protein-protein interactions, or affinity tags for purification. This compound provides a means to introduce a versatile anchor point onto a protein for the subsequent attachment of such handles.
The process involves the initial reaction of this compound with a target protein, typically at a surface-exposed cysteine residue. Once the phenylalanine derivative is covalently attached, its phenyl group can be further modified, or the terminal amino or carboxyl group of the original phenylalanine molecule can be utilized for secondary coupling reactions. This two-step strategy allows for the site-specific incorporation of a wide array of functional probes that might not be directly compatible with the protein's native functional groups. The stable thioether bond formed by the iodoacetyl group ensures that the handle remains securely attached throughout subsequent experiments. thermofisher.comgbiosciences.com
| Functional Handle | Attachment Strategy | Research Application |
| Fluorescent Dye | Covalent attachment to the phenyl group or terminal ends of this compound already bound to the protein. | Protein localization and tracking within cells. |
| Cross-linking Agent | Coupling to the modified phenylalanine to capture interacting proteins. | Identification of protein-protein interaction partners. |
| Affinity Tag (e.g., Biotin) | Linking biotin to the phenylalanine derivative for subsequent purification. | Isolation of the labeled protein and its binding partners. |
Design of Peptide and Protein Probes Incorporating N-Iodoacetylated Phenylalanine
Peptides and small proteins can be designed as probes to investigate biological processes. Incorporating this compound into these probes endows them with the ability to covalently interact with their targets, offering advantages in terms of signal stability and the ability to capture transient interactions.
For example, a peptide that mimics the binding motif of a larger protein can be synthesized to include an N-terminal this compound. This modified peptide can then be used to probe the binding site on its target protein. Upon binding, the iodoacetyl group can react with a nearby cysteine or other nucleophilic residue, creating a permanent link. This approach is particularly useful for identifying the binding partners of short peptide motifs and for developing potent and specific inhibitors. The synthesis of such N-chloroacetyl-modified peptides has been demonstrated to be achievable through automated peptide synthesis. nih.gov
Exploration of Allosteric Regulation Sites in Enzymes
Allosteric regulation, where the binding of a molecule at one site on a protein influences the activity at a distant site, is a fundamental mechanism for controlling enzyme function. Identifying these allosteric sites is a key challenge in biochemistry and drug discovery. This compound can be utilized as a reactive probe to map these regulatory locations.
The strategy involves using this compound in a differential labeling experiment. An enzyme would be incubated with the reagent in the presence and absence of a known allosteric effector. The binding of the allosteric regulator is expected to induce a conformational change in the enzyme, which may alter the accessibility of certain amino acid residues to the iodoacetyl group. nih.gov
By comparing the labeling patterns of the enzyme under these two conditions using mass spectrometry, researchers can identify residues that show a change in reactivity. A residue that becomes either more or less susceptible to modification in the presence of the allosteric effector is likely located within or near the allosteric binding site, or in a region that undergoes a conformational change upon effector binding. This approach can provide direct evidence for the location of allosteric sites and shed light on the mechanism of allosteric communication within the protein. The design of such covalent allosteric inhibitors is a growing field of interest. researchgate.net
Advanced Spectroscopic Characterization in Research Contexts
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy serves as a powerful tool for the detailed characterization of N-(Iodoacetyl)phenylalanine and its reaction products. It provides unambiguous structural information and allows for the real-time observation of chemical processes.
Structural Elucidation of this compound and its Adducts
¹H and ¹³C NMR spectroscopy are fundamental for confirming the identity and purity of this compound. The spectrum of the parent compound, L-phenylalanine, shows characteristic signals for its aromatic and aliphatic protons chemicalbook.com. Upon N-acetylation, new signals appear, such as a methyl singlet for the acetyl group in N-Acetyl-L-phenylalanine foodb.cahmdb.cachemicalbook.com.
For this compound, the key distinguishing feature in the ¹H NMR spectrum would be a singlet corresponding to the methylene (B1212753) protons (-CH₂-) of the iodoacetyl group. This signal is expected to appear at a distinct chemical shift due to the influence of the adjacent iodine atom and carbonyl group. When this compound forms an adduct, for example, by reacting with a thiol group of a cysteine residue in a peptide, NMR is used to confirm the formation of the new carbon-sulfur bond. This is evidenced by the disappearance of the thiol proton signal and shifts in the signals of the adjacent protons in both the cysteine residue and the acetyl moiety of the labeling agent.
Table 1: Representative ¹H NMR Chemical Shifts for Phenylalanine and Derivatives Note: This table is illustrative, based on typical chemical shifts. Exact values can vary with solvent and experimental conditions.
| Compound | Proton Group | Typical Chemical Shift (ppm) | Multiplicity |
| L-Phenylalanine | Phenyl (C₆H₅) | 7.30 - 7.45 | Multiplet |
| Alpha-CH | ~3.99 | Triplet | |
| Beta-CH₂ | ~3.13, ~3.29 | Multiplets | |
| N-Acetyl-L-phenylalanine | Phenyl (C₆H₅) | 7.20 - 7.30 | Multiplet |
| Alpha-CH | ~4.42 | Multiplet | |
| Beta-CH₂ | ~2.84, ~3.05 | Multiplets | |
| Acetyl-CH₃ | ~1.79 | Singlet | |
| This compound (Expected) | Phenyl (C₆H₅) | 7.20 - 7.35 | Multiplet |
| Alpha-CH | ~4.50 | Multiplet | |
| Beta-CH₂ | ~2.90, ~3.10 | Multiplets | |
| Iodoacetyl-CH₂ | ~3.70 | Singlet |
Data compiled from representative spectra of related compounds chemicalbook.comhmdb.cachemicalbook.com.
Real-time Reaction Monitoring in Chemical Synthesis and Bioconjugation
Benchtop NMR spectrometers have enabled the online monitoring of chemical reactions, providing immediate feedback on reaction progress and kinetics magritek.commagritek.com. This technique can be applied to both the synthesis of this compound and its subsequent use in bioconjugation. For instance, in a reaction analogous to the N-acetylation of L-phenylalanine, a flow cell can continuously circulate the reaction mixture through an NMR spectrometer magritek.com.
By integrating the signal areas of reactant and product peaks over time, a kinetic profile of the reaction can be generated magritek.commagritek.com. In the context of bioconjugation, ¹H NMR can be used to monitor the alkylation of a cysteine-containing peptide by this compound. The decrease in the signal intensity of the iodoacetyl methylene protons and the appearance of new signals corresponding to the thioether adduct would allow for real-time tracking of the labeling efficiency. This method offers a non-invasive way to optimize reaction conditions such as pH, temperature, and reactant stoichiometry.
Application of Fluorinated Analogs as NMR Probes
The incorporation of fluorine atoms into molecules provides a highly sensitive NMR probe for studying biological systems researchgate.netucla.edu. ¹⁹F NMR is a powerful tool because fluorine has a 100% natural abundance, a high gyromagnetic ratio, and its signal is free from the background noise that affects ¹H NMR in biological samples ucla.edu.
Fluorinated analogs of phenylalanine, such as 3-fluoro-L-phenylalanine or 4-(trifluoromethyl)-L-phenylalanine, are commercially available and can be used to synthesize fluorinated versions of this compound ucla.edu. These fluorinated reagents can then be used to site-specifically label proteins. The ¹⁹F NMR chemical shift is extremely sensitive to the local microenvironment, making it an excellent reporter of protein conformation, ligand binding, and dynamics researchgate.netnih.govresearchgate.net. For example, a change in the chemical environment of a ¹⁹F-labeled phenylalanine residue upon ligand binding can induce a significant and easily detectable shift in the ¹⁹F NMR spectrum, providing insights into structural rearrangements at the binding site nih.govnih.gov.
Table 2: Advantages of ¹⁹F NMR for Biological Studies
| Property | Advantage | Reference |
| Spin | 1/2 (yields sharp signals) | ucla.edu |
| Natural Abundance | 100% (high sensitivity) | ucla.edu |
| Gyromagnetic Ratio | High (83% of ¹H sensitivity) | ucla.edu |
| Chemical Shift Range | >400 ppm (very sensitive to environment) | ucla.edu |
| Biological Abundance | Virtually zero (no background signal) | ucla.edu |
Fluorescence Spectroscopy and Anisotropy
While this compound itself is not fluorescent, its iodoacetyl group is a key reactive handle for attaching environment-sensitive fluorophores to biomolecules. The inherent fluorescence of the phenylalanine residue can also be used, although its quantum yield is relatively low nih.govnih.gov.
Characterization of Environment-Sensitive Fluorescent Probes
Environment-sensitive (solvatochromic) fluorophores are dyes whose fluorescence properties, such as emission wavelength and quantum yield, are dependent on the polarity of their local environment nih.govgoogle.com. These probes are often designed with a reactive group, such as an iodoacetamide (B48618), to allow for covalent attachment to a target molecule. When such a probe is conjugated to a protein, its fluorescence can report on the hydrophobicity of its location, for example, becoming highly fluorescent when bound to a hydrophobic pocket in a protein or embedded within a membrane google.com. The iodoacetyl group of this compound or similar reagents is ideal for this purpose, targeting cysteine residues to place the probe at a specific location.
Ligand Binding and Conformational Change Detection
Once a fluorescent probe is attached to a protein via an iodoacetyl linker, changes in its fluorescence can be used to monitor molecular interactions. Both fluorescence intensity and fluorescence anisotropy are powerful techniques for this purpose.
For instance, studies on phenylalanine hydroxylase have shown that the binding of its substrate, phenylalanine, leads to a conformational change that increases the fluorescence emission of the enzyme, suggesting the exposure of a buried tryptophan residue nih.gov. Similarly, a probe attached via an this compound linker could report on such changes.
Fluorescence anisotropy (or polarization) measures the rotational mobility of the fluorophore nih.gov. When a small fluorescently labeled ligand or peptide binds to a much larger protein, its rate of tumbling slows dramatically. This results in a significant increase in the measured fluorescence anisotropy, providing a direct way to quantify the binding event researchgate.net. This technique has been used to study the binding of labeled peptides to receptors and to monitor conformational changes within enzymes during their catalytic cycle. For example, in a study of Ca²⁺-ATPase labeled with an iodoacetyl-functionalized fluorescent dye, distinct changes in fluorescence anisotropy were observed upon the binding of Ca²⁺ and ATP, revealing conformational shifts in the enzyme's microenvironment during catalysis nih.gov.
Table 3: Example of Anisotropy Changes in Labeled Ca²⁺-ATPase
| Catalytic Step | Change in Anisotropy | Change in Total Fluorescence | Interpretation |
| Ca²⁺ binding | +2.1% | +9.4% | Conformational change upon ion binding |
| ATP binding | -6.8% | -23.9% | ATP induces a more relaxed conformation |
| Phosphoenzyme conversion | Slight drop | Slight drop | Minor structural rearrangement |
| EP hydrolysis | Return to initial level | Return to initial level | Resetting of the enzyme conformation |
Data adapted from a study using N-iodoacetyl-N'-(5-sulfo-1-naphthyl)ethylenediamine to label the enzyme nih.gov.
Infrared (IR) and Mass Spectrometry (MS)
Advanced spectroscopic techniques are indispensable in the structural elucidation and functional analysis of chemical compounds in research. In the context of this compound, infrared (IR) spectroscopy and mass spectrometry (MS) provide critical data for verifying its chemical structure and for monitoring its reactivity, particularly in the modification of proteins.
Vibrational Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. Each functional group vibrates at a characteristic frequency, resulting in a unique spectral fingerprint. For this compound, the IR spectrum reveals key absorption bands corresponding to its constituent functional groups, including the carboxylic acid, secondary amide, and the phenyl ring.
While a specific experimental spectrum for this compound is not widely published, the expected vibrational frequencies can be reliably predicted based on the analysis of structurally similar compounds, such as N-acetyl-L-phenylalanine and other phenylalanine derivatives researchgate.netspectrabase.commpg.demdpi.com. The key functional groups and their anticipated IR absorption ranges are detailed below.
Carboxylic Acid Group (-COOH): This group gives rise to two distinct and strong absorption bands. The carbonyl (C=O) stretching vibration is typically observed in the range of 1700-1725 cm⁻¹. The hydroxyl (O-H) stretch of the carboxylic acid appears as a very broad band in the 2500-3300 cm⁻¹ region, often overlapping with C-H stretching bands.
Amide Group (-CONH-): The secondary amide linkage in this compound presents two characteristic vibrations. The amide I band, which is primarily due to the C=O stretching vibration, is found in the region of 1630-1680 cm⁻¹. The amide II band, a combination of N-H bending and C-N stretching, appears between 1520-1580 cm⁻¹. The N-H stretching vibration itself is observed as a sharp peak around 3250-3350 cm⁻¹.
Phenyl Group (-C₆H₅): The aromatic ring of the phenylalanine residue shows characteristic C-H stretching vibrations just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹) and C=C stretching vibrations within the ring, which appear as a series of sharp bands in the 1450-1600 cm⁻¹ range.
Alkyl Halide (C-I): The carbon-iodine bond exhibits a stretching vibration in the far-infrared region, typically between 500-600 cm⁻¹.
The following interactive table summarizes the expected characteristic IR absorption bands for this compound.
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
|---|---|---|
| Carboxylic Acid (O-H) | Stretching | 2500 - 3300 (broad) |
| Carboxylic Acid (C=O) | Stretching | 1700 - 1725 |
| Amide (N-H) | Stretching | 3250 - 3350 |
| Amide I (C=O) | Stretching | 1630 - 1680 |
| Amide II (N-H bend, C-N stretch) | Bending/Stretching | 1520 - 1580 |
| Aromatic (C-H) | Stretching | 3030 - 3100 |
| Aromatic (C=C) | Stretching | 1450 - 1600 |
| Alkyl Halide (C-I) | Stretching | 500 - 600 |
Mass Spectrometric Confirmation of Protein Modifications
Mass spectrometry (MS) is an essential tool in proteomics for identifying proteins and characterizing their post-translational modifications. It measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of a molecule's exact mass with high precision ucsf.edunih.gov. This compound is an alkylating agent that can covalently modify specific amino acid residues in proteins, most notably the thiol group of cysteine.
The reaction involves the nucleophilic attack of the cysteine thiolate anion on the carbon atom bearing the iodine, resulting in the formation of a stable thioether bond and the displacement of the iodide ion. This covalent addition of the acetyl-phenylalanine moiety to the cysteine residue results in a predictable mass increase, which can be readily detected by mass spectrometry nih.govresearchgate.netmdpi.com.
The molecular weight of this compound is 333.12 g/mol , and its monoisotopic mass is 332.98619 Da nih.gov. When this compound reacts with a cysteine residue, the iodine atom is lost. The mass added to the peptide is that of the acetyl-phenylalanine group (C₁₁H₁₁NO₃). This corresponds to a mass increase of 205.0739 Da.
In a typical bottom-up proteomics workflow, a modified protein is digested into smaller peptides using a protease like trypsin nih.govresearchgate.net. These peptides are then analyzed by liquid chromatography-mass spectrometry (LC-MS). By comparing the mass spectra of peptides from a control (unmodified) sample with those from a sample treated with this compound, researchers can identify peptides that exhibit a mass shift corresponding to the modification. For a peptide containing a cysteine residue, a mass increase of 205.0739 Da would confirm its modification by this compound. Further fragmentation of the modified peptide using tandem mass spectrometry (MS/MS) can pinpoint the exact site of modification ucsf.edunih.gov.
The following interactive table illustrates the mass changes upon modification of a cysteine-containing peptide with this compound.
| Component | Monoisotopic Mass (Da) | Description |
|---|---|---|
| This compound | 332.98619 | Mass of the complete reagent. nih.gov |
| Modifying Group (acetyl-phenylalanine) | 205.07390 | Mass added to the cysteine residue (C₁₁H₁₁NO₃). |
| Example Peptide (e.g., Cys-Gly) | 162.03066 | Theoretical mass of an unmodified peptide. |
| Modified Peptide (Cys(acetyl-Phe)-Gly) | 367.10456 | Mass of peptide after reaction with this compound. |
Computational Approaches and Molecular Modeling Studies
Molecular Docking and Binding Site Predictions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net In the context of N-(Iodoacetyl)phenylalanine, docking studies are crucial for identifying potential binding sites on a protein of interest and for predicting the initial non-covalent interactions that precede the covalent reaction.
While specific molecular docking studies on this compound are not extensively documented in publicly available literature, the principles of such investigations can be inferred from studies on similar molecules. For instance, molecular docking of various aromatic compounds, including those with a phenylalanine scaffold, into the active site of enzymes like cytochrome P450 2E1 (CYP2E1) has revealed the critical role of phenylalanine residues within the binding pocket. mdpi.com These residues can form π-π stacking interactions with the aromatic ring of the ligand, contributing significantly to the binding affinity and orientation. mdpi.com
In a hypothetical docking study of this compound, the initial binding pose would likely be governed by interactions involving its phenylalanine moiety. The phenyl group would be expected to engage with hydrophobic pockets and aromatic residues within the binding site. The carboxyl and amide groups could form hydrogen bonds with polar residues. The subsequent covalent reaction of the iodoacetyl group with a nearby nucleophilic residue (such as cysteine or histidine) would then be facilitated by this initial non-covalent binding event. The accuracy of these predictions relies heavily on the scoring functions used in the docking software, which estimate the binding free energy. mdpi.com
A key aspect of ligand-enzyme interactions is the flexibility of both the ligand and the protein. Flexible docking simulations, where certain residues in the active site are allowed to move, can provide a more realistic model of the binding event. mdpi.com For this compound, allowing flexibility in the side chains of active site residues would be crucial for accurately predicting the conformational changes required to accommodate the ligand and position it for covalent modification.
Quantum Chemical Calculations for Reactivity Predictions
Quantum chemical calculations, such as Density Functional Theory (DFT), provide a powerful means to investigate the electronic structure and reactivity of molecules. scienceopen.com These methods can be used to calculate properties like orbital energies (HOMO and LUMO), electrostatic potential, and reaction energy barriers, which are fundamental to understanding the chemical reactivity of this compound.
The reactivity of the iodoacetyl group is central to the function of this compound as a covalent probe. The iodoacetyl moiety is an α-haloacetyl group, which is known to be reactive towards nucleophilic side chains of amino acids, particularly the sulfhydryl group of cysteine. google.com Quantum chemical calculations can precisely map the electron density distribution within the iodoacetyl group, highlighting the electrophilic nature of the carbon atom attached to the iodine. This electrophilicity makes it susceptible to nucleophilic attack.
Furthermore, these calculations can model the entire reaction pathway of the covalent modification, including the transition state. By determining the energy of the transition state, the activation energy for the reaction can be calculated, providing a quantitative measure of the reaction's feasibility. Such calculations can also help to understand the slower reaction of the iodoacetyl group with other nucleophiles like imidazoles (histidine). google.com
| Computational Method | Application to this compound | Key Insights |
| Molecular Docking | Prediction of binding pose in a protein active site. | Identifies key non-covalent interactions (hydrophobic, π-π stacking, hydrogen bonds) that precede covalent modification. |
| Quantum Chemistry (DFT) | Calculation of electronic structure and reactivity. | Elucidates the electrophilic nature of the iodoacetyl group and predicts the activation energies for reaction with nucleophilic residues. |
| Molecular Dynamics | Simulation of the dynamic behavior of the protein-probe adduct. | Reveals conformational changes in the protein upon covalent modification and assesses the stability of the adduct over time. |
| SAR Studies | Guiding the design of optimized probes. | Informs the selection of modifications to the phenylalanine scaffold to enhance binding affinity, selectivity, and reactivity. |
Molecular Dynamics Simulations of Protein-Probe Adducts
Once this compound has formed a covalent bond with its target protein, the resulting adduct can be studied using molecular dynamics (MD) simulations. MD simulations provide a detailed view of the atomic-level movements of the protein and the covalently attached probe over time. frontiersin.org These simulations are crucial for understanding the structural and dynamic consequences of the covalent modification.
Structure-Activity Relationship (SAR) Studies for Probe Optimization
Structure-activity relationship (SAR) studies aim to understand how the chemical structure of a molecule relates to its biological activity. nih.gov For this compound, SAR studies, often guided by computational modeling, are essential for optimizing its properties as a chemical probe or as a lead compound in drug discovery.
The general approach in a SAR study of this compound would involve synthesizing and testing a series of analogues with systematic modifications to different parts of the molecule. For instance, substitutions could be made on the phenyl ring to explore the effects of electronic and steric properties on binding affinity. The length and composition of the linker between the phenylalanine and the iodoacetyl group could also be varied to optimize the positioning of the reactive group for covalent modification.
Computational methods play a key role in rationalizing the results of these experimental studies and in guiding the design of new analogues. For each analogue, molecular docking and MD simulations can be used to predict its binding mode and the stability of the resulting adduct. Quantum chemical calculations can help to understand how modifications to the chemical structure affect the reactivity of the iodoacetyl group. By combining experimental data with computational insights, a comprehensive SAR model can be developed. This model can then be used to predict the activity of new, untested analogues, thereby accelerating the process of probe optimization.
Design and Synthesis of N Iodoacetyl Phenylalanine Derivatives and Analogs for Advanced Research
Structure-Guided Design of Next-Generation Probes
The rational design of chemical probes, guided by the three-dimensional structure of the target protein, is a powerful strategy for developing potent and selective tools for biological research. In the context of N-(Iodoacetyl)phenylalanine, structure-guided design principles can be employed to create next-generation probes with enhanced properties. This approach involves leveraging the known binding site of a target protein to optimize the phenylalanine scaffold and strategically position the iodoacetyl group for efficient covalent modification.
The design process often begins with computational modeling and molecular docking studies to predict the binding orientation of this compound derivatives within the target's active or allosteric site. By analyzing the interactions between the probe and the protein, researchers can identify opportunities to introduce modifications to the phenyl ring or the amino acid backbone to improve binding affinity and specificity. For instance, the introduction of substituents on the phenyl ring can modulate the probe's hydrophobicity, electronics, and steric interactions, leading to a more favorable binding profile.
A key aspect of designing covalent probes is ensuring the appropriate reactivity of the iodoacetyl group. The efficiency of the covalent reaction is influenced by the proximity and orientation of the iodoacetyl moiety relative to a nucleophilic residue, typically a cysteine, on the target protein. Structure-guided design allows for the precise positioning of this reactive group to maximize the likelihood of a successful covalent linkage.
Furthermore, the design of next-generation probes often incorporates additional functionalities. For example, a fluorescent dye or a biotin (B1667282) tag can be attached to the this compound scaffold to enable visualization or affinity purification of the labeled protein. The modular nature of the this compound core facilitates the integration of these reporter groups without significantly compromising the probe's binding affinity.
| Probe Design Strategy | Rationale | Potential Application |
| Phenyl Ring Substitution | Modulate hydrophobicity, electronics, and steric interactions to enhance binding affinity and selectivity. | Developing probes with improved target engagement and reduced off-target effects. |
| Linker Optimization | Adjust the length and flexibility of the linker connecting the phenylalanine core to the iodoacetyl group to optimize positioning for covalent modification. | Improving the efficiency of covalent labeling of specific cysteine residues. |
| Incorporation of Reporter Tags | Attachment of fluorescent dyes, biotin, or other tags for detection and isolation of labeled proteins. | Visualizing protein localization and dynamics, and identifying protein interaction partners. |
Synthesis of Phenyl Ring Functionalized this compound Derivatives
The synthesis of this compound derivatives with functional groups on the phenyl ring is crucial for developing a diverse library of chemical probes with tailored properties. Various synthetic strategies can be employed to introduce a wide range of substituents onto the aromatic ring of phenylalanine, which can then be converted to the corresponding N-(Iodoacetyl) derivative.
One common approach involves starting with a commercially available or synthetically accessible phenylalanine analog already bearing the desired functional group on the phenyl ring. For example, 4-amino-L-phenylalanine, 4-nitro-L-phenylalanine, or various halogenated L-phenylalanine derivatives can serve as starting materials. The amino group of these phenylalanine analogs can then be acylated with iodoacetic anhydride (B1165640) or iodoacetyl chloride to yield the target this compound derivative.
Alternatively, functionalization of the phenyl ring can be achieved through electrophilic aromatic substitution reactions on a protected phenylalanine derivative. For instance, nitration, halogenation, or Friedel-Crafts acylation can be performed on N-protected phenylalanine, followed by deprotection and subsequent N-iodoacetylation. The position of the substitution on the phenyl ring (ortho, meta, or para) can often be controlled by the choice of reaction conditions and the directing effects of the existing substituents.
Cross-coupling reactions, such as the Suzuki or Sonogashira coupling, offer a powerful method for introducing a wide variety of functional groups onto the phenyl ring of a pre-functionalized phenylalanine derivative. For example, a bromo- or iodo-substituted phenylalanine can be coupled with a boronic acid or an alkyne to introduce new carbon-carbon bonds and more complex functionalities.
The following table summarizes some of the synthetic methods for preparing phenyl ring functionalized this compound derivatives:
| Starting Material | Synthetic Transformation | Functional Group Introduced |
| Substituted L-Phenylalanine | N-iodoacetylation | - |
| N-protected L-Phenylalanine | Electrophilic Aromatic Substitution, then deprotection and N-iodoacetylation | Nitro, Halogen, Acyl |
| N-protected halo-L-Phenylalanine | Suzuki or Sonogashira Coupling, then deprotection and N-iodoacetylation | Aryl, Alkynyl |
Development of Multi-Functionalized Phenylalanine Scaffolds
The versatility of the phenylalanine scaffold extends beyond simple functionalization to the development of multi-functionalized probes for advanced biological research. These complex molecules are designed to perform multiple tasks simultaneously, such as targeting a specific protein, reporting on its activity, and enabling its isolation for further analysis. The this compound core provides a robust platform for the construction of these sophisticated tools.
A multi-functionalized scaffold based on this compound typically comprises several key components:
A recognition element: The phenylalanine core itself can serve as a recognition element for certain biological targets. Further modifications to the phenyl ring can enhance this specificity.
A reactive group: The iodoacetyl moiety acts as a covalent warhead, allowing for irreversible binding to the target protein.
A reporter group: This can be a fluorophore for imaging, a spin label for electron paramagnetic resonance (EPR) studies, or a radioactive isotope for autoradiography.
An affinity tag: A group such as biotin or a small peptide epitope can be included to facilitate the purification of the labeled protein and its interacting partners.
The synthesis of such multi-functionalized scaffolds requires a carefully planned synthetic route that allows for the sequential and orthogonal introduction of each functional component. For example, a phenylalanine derivative might first be functionalized with a reporter group on the phenyl ring. The amino group could then be acylated with a linker that terminates in a protected reactive group. Finally, an affinity tag could be attached to another position on the molecule. The iodoacetyl group is often introduced in the final steps of the synthesis due to its reactivity.
The development of these multi-functionalized probes is enabling researchers to ask more complex biological questions. For instance, a probe that combines a covalent warhead with a "turn-on" fluorescent reporter can be used to specifically label and visualize the active form of an enzyme in living cells.
Investigation of Alpha4 Integrin Inhibitory Effects of Phenylalanine Derivatives in Research
Integrins are a family of cell surface receptors that play a crucial role in cell adhesion and signaling. The alpha4 integrins, in particular, are involved in inflammatory processes and have been identified as therapeutic targets for autoimmune diseases. nih.gov Research has shown that various phenylalanine derivatives can act as antagonists of alpha4 integrins, inhibiting their interaction with their ligands, such as vascular cell adhesion molecule-1 (VCAM-1). nih.govnih.govnih.gov
While many of the reported alpha4 integrin inhibitors based on phenylalanine are non-covalent, the this compound scaffold offers the potential for developing covalent inhibitors. A covalent inhibitor could offer several advantages, including prolonged duration of action and increased potency. The iodoacetyl group of this compound can be designed to target a non-catalytic cysteine residue in or near the ligand-binding site of the alpha4 integrin.
The design of such a covalent inhibitor would be guided by the structure of the alpha4 integrin ligand-binding domain. Molecular modeling could be used to position the this compound derivative in a way that facilitates the covalent reaction with a specific cysteine residue. The inhibitory effects of these compounds would then be evaluated in cell-based assays that measure alpha4 integrin-mediated cell adhesion.
The following table outlines the potential inhibitory effects of this compound derivatives on alpha4 integrin:
| Compound Type | Mechanism of Action | Potential Advantage | Research Focus |
| Phenylalanine-based antagonists | Competitive inhibition of ligand binding | Reversible binding | Optimization of binding affinity and selectivity |
| This compound derivatives | Covalent modification of a cysteine residue near the binding site | Irreversible inhibition, prolonged duration of action | Identification of targetable cysteine residues and optimization of covalent reactivity |
Genetic Incorporation of Unnatural Phenylalanine Analogs for Site-Specific Labeling
The ability to site-specifically incorporate unnatural amino acids (UAAs) into proteins represents a powerful tool for protein engineering and functional studies. nih.govnih.gov This technique, often referred to as genetic code expansion, allows for the introduction of novel chemical functionalities, such as reactive groups, fluorescent probes, or photo-crosslinkers, at any desired position within a protein's sequence. nih.govnih.gov
The incorporation of this compound into proteins would provide a powerful method for site-specific covalent labeling. This would involve the development of an orthogonal aminoacyl-tRNA synthetase (aaRS) and tRNA pair that is specific for this compound. This engineered synthetase would charge the orthogonal tRNA with this compound, which would then be delivered to the ribosome in response to a unique codon, such as the amber stop codon (UAG), that has been introduced into the gene of interest at the desired location.
While the direct genetic incorporation of this compound has not been extensively reported, the successful incorporation of other phenylalanine analogs with reactive groups, such as p-acetyl-L-phenylalanine, provides strong evidence for its feasibility. nih.govnih.govsynchem.comsemanticscholar.orgresearchgate.net The ketone group of p-acetyl-L-phenylalanine can be used for bioorthogonal ligation reactions, similar to how the iodoacetyl group of this compound would react with cysteine residues.
The site-specific incorporation of this compound would offer several advantages over traditional cysteine labeling methods. It would allow for the introduction of a reactive handle at any position in the protein, not just at native or engineered cysteine residues. This would be particularly useful for proteins that have multiple essential cysteines or for situations where the introduction of a cysteine residue would be disruptive to the protein's structure or function.
Once incorporated, the iodoacetyl group would serve as a versatile handle for a variety of downstream applications, including:
Covalent labeling with fluorescent dyes: For tracking protein localization and dynamics.
Attachment of biotin tags: For affinity purification of the protein and its interaction partners.
Introduction of cross-linking agents: To study protein-protein interactions.
Installation of post-translational modifications: To investigate their effects on protein function.
The ability to genetically encode this compound would significantly expand the toolbox of chemical biologists for the precise manipulation and study of proteins in their native environment.
Future Directions and Emerging Research Avenues in N Iodoacetyl Phenylalanine Chemistry
The field of chemical biology is in a constant state of evolution, with researchers continually seeking more precise and powerful tools to investigate and manipulate complex biological systems. Within this landscape, N-(Iodoacetyl)phenylalanine, a bifunctional molecule combining a reactive iodoacetyl group with a phenylalanine residue, represents a valuable chemical probe. While a classic reagent, its potential is being unlocked in new ways as technology advances. This article explores the future directions and emerging research avenues for this compound and its related chemical motifs, focusing on advancements in protein modification, proteomics, bioconjugation, computational design, and its expanding role in biomedical research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
